![molecular formula C15H18N2O3 B1451891 1-{[甲基(丙-2-基)氨基甲酰基]甲基}-1H-吲哚-4-羧酸 CAS No. 1096307-57-1](/img/structure/B1451891.png)
1-{[甲基(丙-2-基)氨基甲酰基]甲基}-1H-吲哚-4-羧酸
描述
1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
吲哚衍生物已被发现是用于治疗癌细胞的生物活性化合物 . 它们可以抑制癌细胞的生长并诱导凋亡,凋亡是阻止癌细胞扩散的程序性细胞死亡 .
抗菌活性
吲哚衍生物也显示出抗菌特性 . 它们可以抑制各种细菌和真菌的生长,使其成为开发新型抗菌药物的潜在候选者 .
各种疾病的治疗
吲哚衍生物已被用于治疗人体中的各种疾病 . 这包括神经系统疾病、心血管疾病和代谢性疾病 .
抗病毒活性
吲哚衍生物已显示出针对多种核糖核酸 (RNA) 和脱氧核糖核酸 (DNA) 病毒的抗病毒活性 . 它们可以抑制这些病毒的复制,使其成为开发新型抗病毒药物的潜在候选者 .
抗炎活性
吲哚衍生物具有抗炎活性 . 它们可以抑制促炎细胞因子的产生,促炎细胞因子是在炎症反应期间细胞信号传导中至关重要的微小蛋白质 .
抗糖尿病活性
吲哚衍生物已显示出抗糖尿病活性 . 它们可以增强胰岛素分泌并改善葡萄糖耐受性,使其成为治疗糖尿病的潜在候选者 .
抗疟疾活性
吲哚衍生物已显示出抗疟疾活性 . 它们可以抑制疟原虫的生长,疟原虫是引起疟疾的寄生虫 .
抗胆碱酯酶活性
吲哚衍生物具有抗胆碱酯酶活性 . 它们可以抑制胆碱酯酶的活性,胆碱酯酶是大脑中分解乙酰胆碱的酶。 这使它们成为治疗阿尔茨海默病的潜在候选者 .
作用机制
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are involved in various biochemical pathways. They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
生化分析
Biochemical Properties
1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating cellular responses .
Cellular Effects
The effects of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that indole derivatives can undergo degradation over time, which may impact their efficacy . Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, cytochrome P450 enzymes play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific tissues and organs can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-[2-[methyl(propan-2-yl)amino]-2-oxoethyl]indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)16(3)14(18)9-17-8-7-11-12(15(19)20)5-4-6-13(11)17/h4-8,10H,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYLKJKWSLNKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


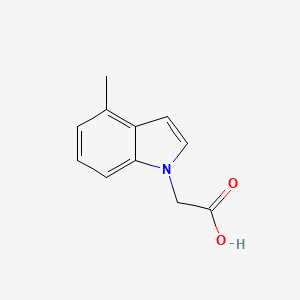

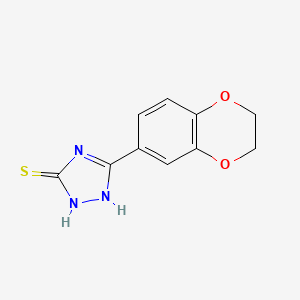
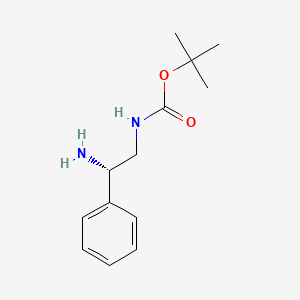
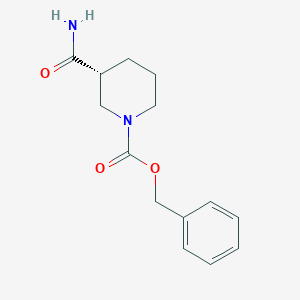
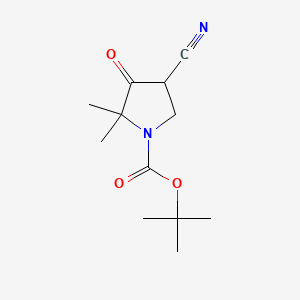

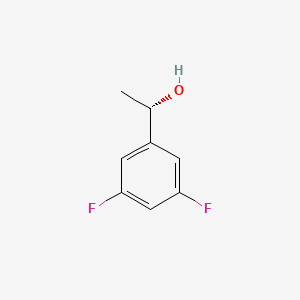
![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
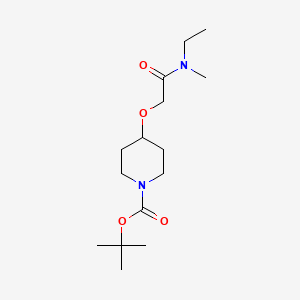
![1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B1451828.png)
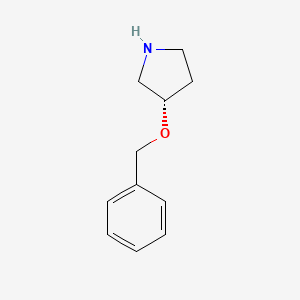
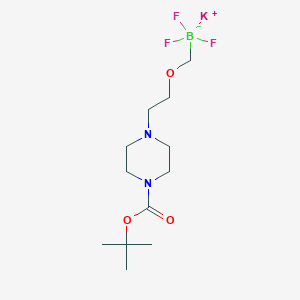
![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)
